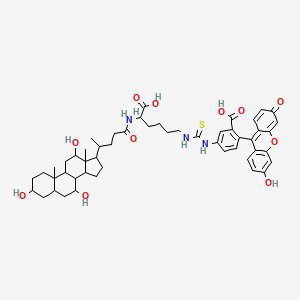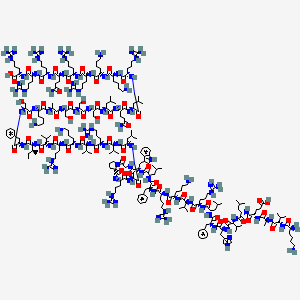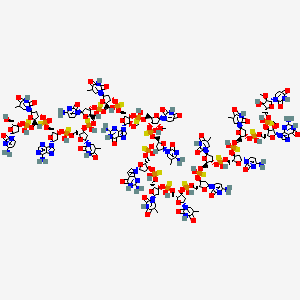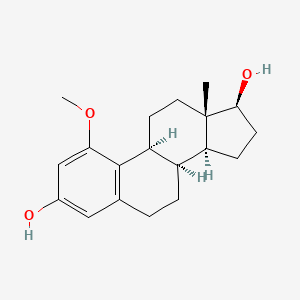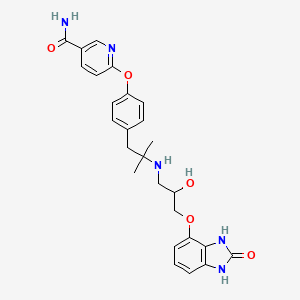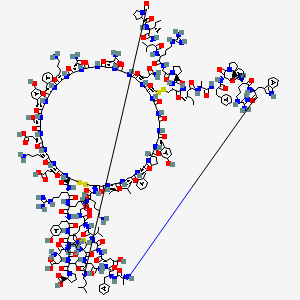
Unii-2M3V3B8oea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Unii-2M3V3B8oea: This system, managed by the Food and Drug Administration (FDA), assigns unique alphanumeric codes to substances based on their scientific identity characteristics . Depelestat is a human recombinant neutrophil elastase inhibitor, which means it plays a role in inhibiting the activity of neutrophil elastase, an enzyme involved in inflammatory processes .
Preparation Methods
The synthesis of Unii-2M3V3B8oea involves recombinant DNA technology, where the gene encoding the human neutrophil elastase inhibitor is inserted into a suitable expression system, such as bacteria or yeast. The recombinant protein is then purified through various chromatographic techniques. Industrial production methods typically involve large-scale fermentation processes followed by purification steps to ensure the compound’s purity and activity .
Chemical Reactions Analysis
Unii-2M3V3B8oea primarily functions as an inhibitor and does not undergo typical chemical reactions like oxidation, reduction, or substitution. Instead, it interacts with its target enzyme, neutrophil elastase, through a mechanism involving the formation of a stable complex that prevents the enzyme from degrading its substrates . Common reagents and conditions used in these interactions include physiological buffers and conditions that mimic the human body’s environment.
Scientific Research Applications
Unii-2M3V3B8oea has several scientific research applications, particularly in the fields of medicine and biology. It is used to study the role of neutrophil elastase in various inflammatory diseases, such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis. By inhibiting neutrophil elastase, researchers can investigate the enzyme’s contribution to disease progression and evaluate the therapeutic potential of elastase inhibitors . Additionally, this compound is used in drug development to screen for new inhibitors and to understand the molecular mechanisms underlying neutrophil elastase-related pathologies .
Mechanism of Action
The mechanism of action of Unii-2M3V3B8oea involves its binding to neutrophil elastase, a serine protease enzyme. By forming a stable complex with neutrophil elastase, this compound prevents the enzyme from degrading extracellular matrix proteins and other substrates involved in inflammatory processes. This inhibition reduces tissue damage and inflammation, making it a potential therapeutic agent for diseases characterized by excessive neutrophil elastase activity .
Comparison with Similar Compounds
Unii-2M3V3B8oea can be compared to other neutrophil elastase inhibitors, such as sivelestat and alvelestat. While all these compounds share the common goal of inhibiting neutrophil elastase, this compound is unique due to its recombinant nature and specific binding properties. Sivelestat, for example, is a small molecule inhibitor, whereas this compound is a recombinant protein, which may offer different pharmacokinetic and pharmacodynamic profiles . Other similar compounds include elafin and secretory leukocyte protease inhibitor (SLPI), both of which also inhibit neutrophil elastase but through different mechanisms and with varying degrees of specificity .
Properties
Molecular Formula |
C282H412N74O75S6 |
|---|---|
Molecular Weight |
6231 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[2-[[(1R,2aS,4S,8aS,11aS,13S,14aS,16S,17aR,19S,20aS,22S,26aS,28R,29aS,31S,32aS,34R,35aS,38aS,39R,41aS,42S,44aS,45S,47aS,48S,50aS,51R,54S,56aS,57S,59aS,60S,62aS,63S,65aS,66S,69S,72S,75S,81S,87S,90R,99S)-20a,26a,57,72-tetrakis(4-aminobutyl)-34-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]propanoyl]amino]-31,75,81-tris(2-amino-2-oxoethyl)-87-(3-amino-3-oxopropyl)-8a,38a,56a,59a,69-pentabenzyl-19,65a-bis[(2S)-butan-2-yl]-13,47a,48-tris(3-carbamimidamidopropyl)-45,54,60-tris(2-carboxyethyl)-35a-(carboxymethyl)-63-(hydroxymethyl)-42,66,99-tris[(4-hydroxyphenyl)methyl]-44a-(1H-indol-3-ylmethyl)-32a,41a,62a-trimethyl-11a,28-bis(2-methylpropyl)-1a,3,7a,9,10a,12,13a,15,16a,18,19a,21,22a,25a,27,28a,30,31a,33,34a,37a,40a,41,43a,44,46a,47,49a,50,53,55a,56,58a,59,61a,62,64a,65,67a,68,71,74,77,80,83,86,89,92,95,98-pentacontaoxo-14a,16,29a-tri(propan-2-yl)-36,37,69a,70a,73a,74a-hexathia-a,2,6a,8,9a,11,12a,14,15a,17,18a,20,21a,24a,26,27a,29,30a,32,33a,36a,39a,40,42a,43,45a,46,48a,49,52,54a,55,57a,58,60a,61,63a,64,66a,67,70,73,76,79,82,85,88,91,94,97-pentacontazaheptacyclo[88.77.4.451,117.04,8.022,26.0102,106.0150,154]pentaheptacontahectane-39-carbonyl]amino]acetyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C282H412N74O75S6/c1-21-150(15)229-273(424)312-154(19)232(383)328-185(117-157-58-30-24-31-59-157)255(406)339-196(123-160-64-36-27-37-65-160)277(428)353-110-52-76-205(353)267(418)324-177(74-50-108-300-282(296)297)246(397)332-189(124-164-129-301-170-67-39-38-66-168(164)170)250(401)310-153(18)231(382)327-184(116-156-56-28-23-29-57-156)253(404)334-193(128-224(380)381)251(402)311-155(20)234(385)347-225(146(7)8)270(421)325-171(68-40-44-102-283)236(387)304-132-215(367)313-173(69-41-45-103-284)242(393)344-202-142-436-435-141-201-262(413)319-176(73-49-107-299-281(294)295)244(395)321-180(95-100-222(376)377)248(399)330-188(121-163-84-90-167(360)91-85-163)257(408)342-198(241(392)307-135-218(370)346-228(149(13)14)278(429)356-113-55-79-208(356)279(430)431)138-432-434-140-200(341-233(384)152(17)309-235(386)169(287)92-98-220(372)373)263(414)333-192(127-212(291)364)259(410)337-194(115-145(5)6)275(426)355-112-54-78-207(355)269(420)351-230(151(16)22-2)274(425)349-227(148(11)12)271(422)326-172(72-48-106-298-280(292)293)237(388)308-136-219(371)352-109-51-75-204(352)266(417)345-203(265(416)350-229)143-437-433-139-199(316-214(366)131-302-213(365)130-303-239(390)183(119-161-80-86-165(358)87-81-161)335-268(419)206-77-53-111-354(206)276(427)195(122-159-62-34-26-35-63-159)338-252(403)182(114-144(3)4)336-272(423)226(147(9)10)348-264(202)415)261(412)320-178(93-97-209(288)361)238(389)305-133-216(368)314-190(125-210(289)362)240(391)306-134-217(369)315-191(126-211(290)363)258(409)318-175(71-43-47-105-286)245(396)329-186(118-158-60-32-25-33-61-158)254(405)331-187(120-162-82-88-166(359)89-83-162)256(407)340-197(137-357)260(411)323-179(94-99-221(374)375)247(398)317-174(70-42-46-104-285)243(394)322-181(249(400)343-201)96-101-223(378)379/h23-39,56-67,80-91,129,144-155,169,171-208,225-230,301,357-360H,21-22,40-55,68-79,92-128,130-143,283-287H2,1-20H3,(H2,288,361)(H2,289,362)(H2,290,363)(H2,291,364)(H,302,365)(H,303,390)(H,304,387)(H,305,389)(H,306,391)(H,307,392)(H,308,388)(H,309,386)(H,310,401)(H,311,402)(H,312,424)(H,313,367)(H,314,368)(H,315,369)(H,316,366)(H,317,398)(H,318,409)(H,319,413)(H,320,412)(H,321,395)(H,322,394)(H,323,411)(H,324,418)(H,325,421)(H,326,422)(H,327,382)(H,328,383)(H,329,396)(H,330,399)(H,331,405)(H,332,397)(H,333,414)(H,334,404)(H,335,419)(H,336,423)(H,337,410)(H,338,403)(H,339,406)(H,340,407)(H,341,384)(H,342,408)(H,343,400)(H,344,393)(H,345,417)(H,346,370)(H,347,385)(H,348,415)(H,349,425)(H,350,416)(H,351,420)(H,372,373)(H,374,375)(H,376,377)(H,378,379)(H,380,381)(H,430,431)(H4,292,293,298)(H4,294,295,299)(H4,296,297,300)/t150-,151-,152-,153-,154-,155-,169-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194+,195-,196-,197-,198-,199-,200-,201-,202-,203-,204-,205-,206-,207-,208-,225-,226-,227-,228-,229-,230-/m0/s1 |
InChI Key |
CARVNSROHCBVAO-XJWGUYCQSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@H]3CSSC[C@H]4C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N5CCC[C@H]5C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N4)CC6=CC=C(C=C6)O)CC7=CC=CC=C7)CC(C)C)C(C)C)NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]8CCCN8C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC3=O)[C@@H](C)CC)C)CC9=CC=CC=C9)CC2=CC=CC=C2)CCCNC(=N)N)CC2=CNC3=CC=CC=C32)C)CC2=CC=CC=C2)CC(=O)O)C)C(C)C)CCCCN)CCCCN)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N1)CC(C)C)CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)O)CC1=CC=C(C=C1)O)CCC(=O)O)CCCNC(=N)N)CCC(=O)O)CCCCN)CCC(=O)O)CO)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CCCCN)CC(=O)N)CC(=O)N)CCC(=O)N)CCCNC(=N)N)C(C)C |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NCC(=O)N2CCCC2C(=O)NC3CSSCC4C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N5CCCC5C(=O)NC(C(=O)NCC(=O)NCC(=O)N4)CC6=CC=C(C=C6)O)CC7=CC=CC=C7)CC(C)C)C(C)C)NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C8CCCN8C(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)C(C)CC)C)CC9=CC=CC=C9)CC2=CC=CC=C2)CCCNC(=N)N)CC2=CNC3=CC=CC=C32)C)CC2=CC=CC=C2)CC(=O)O)C)C(C)C)CCCCN)CCCCN)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N1)CC(C)C)CC(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)N)C(=O)NCC(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)O)CC1=CC=C(C=C1)O)CCC(=O)O)CCCNC(=N)N)CCC(=O)O)CCCCN)CCC(=O)O)CO)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CCCCN)CC(=O)N)CC(=O)N)CCC(=O)N)CCCNC(=N)N)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


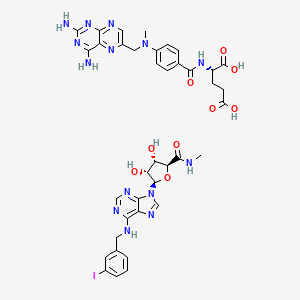
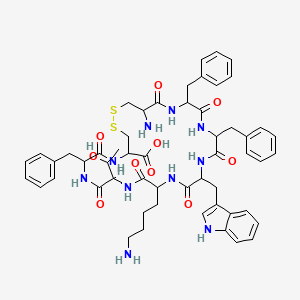
![2-[2-[bis(carboxylatomethyl)amino]ethyl-[(2R)-2-[bis(carboxymethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-hydroxyphosphoryl]oxypropyl]amino]acetate;gadolinium(3+)](/img/structure/B10832490.png)
![(2S)-2-[[(1S)-4-[[(1S)-5-[bis[[1-[2-[bis(carboxymethyl)amino]-2-oxoethyl]imidazol-2-yl]methyl]amino]-1-carboxypentyl]amino]-1-carboxy-4-oxobutyl]carbamoylamino]pentanedioic acid;methanone;technetium(4+);chloride](/img/structure/B10832496.png)
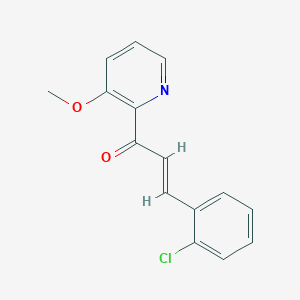
![1-[3-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridin-2-yl]ethanone](/img/structure/B10832514.png)
![[(2R,3R,4S,5S,6R)-6-[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5R,6R)-2-[(2R,3R,4S,5S,6R)-3,5-disulfonatooxy-2-(sulfonatooxymethyl)-6-[(2R,3S,4R,5R,6R)-2,4,5-trisulfonatooxy-6-(sulfonatooxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl]oxy-3,4,5-trisulfonatooxyoxan-2-yl]methyl phosphate](/img/structure/B10832525.png)
